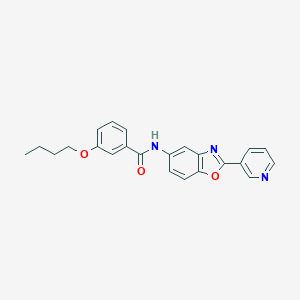![molecular formula C21H20N4O2S2 B278649 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278649.png)
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, commonly known as BPTP, is a small molecule that has been extensively studied for its potential applications in scientific research. BPTP is a member of the thiadiazole family of compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Mécanisme D'action
The mechanism of action of BPTP involves its ability to bind to and inhibit the activity of certain enzymes and proteins. For example, BPTP binds to the active site of human carbonic anhydrase II, inhibiting its activity and preventing the production of bicarbonate ions. This leads to a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma. Similarly, BPTP inhibits the activity of pro-inflammatory cytokines such as TNF-α and IL-6, leading to a decrease in inflammation.
Biochemical and Physiological Effects
BPTP has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its inhibitory activity against enzymes and pro-inflammatory cytokines, BPTP has been shown to exhibit antioxidant activity, which is beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. BPTP has also been shown to exhibit neuroprotective activity by inhibiting the production of reactive oxygen species and reducing neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BPTP in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This makes it a valuable tool for studying the role of these enzymes and proteins in disease processes. Additionally, BPTP has been shown to exhibit low toxicity in vitro, which makes it a safe and effective tool for studying biological processes. One of the limitations of BPTP is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of BPTP. One area of research is the development of BPTP analogs with improved solubility and bioavailability. Additionally, the role of BPTP in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease warrants further investigation. Finally, the potential use of BPTP as a therapeutic agent in cancer treatment is an area of active research.
Méthodes De Synthèse
BPTP can be synthesized using a two-step process. The first step involves the reaction of 4-methylbenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of triethylamine to yield 5-(4-methylphenyl)-1,3,4-thiadiazol-2-ylthioacetamide. The second step involves the reaction of this intermediate with benzyl chloroformate and pyrrolidine-3-carboxylic acid to yield BPTP.
Applications De Recherche Scientifique
BPTP has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against several enzymes, including human carbonic anhydrase II, which is implicated in a variety of diseases, including glaucoma, epilepsy, and osteoporosis. BPTP has also been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, BPTP has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Propriétés
Nom du produit |
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Formule moléculaire |
C21H20N4O2S2 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H20N4O2S2/c1-14-7-9-17(10-8-14)25-12-16(11-18(25)26)19(27)22-20-23-24-21(29-20)28-13-15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3,(H,22,23,27) |
Clé InChI |
UESBXCRSEZWTSW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B278566.png)

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278571.png)
![N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278573.png)
![2-chloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B278574.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide](/img/structure/B278576.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B278579.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B278583.png)
![Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B278584.png)
![N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B278587.png)
![N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B278591.png)
